![molecular formula C20H15NO B1195043 2-[(1-naphthalenyloxy)methyl]quinoline CAS No. 110033-17-5](/img/structure/B1195043.png)
2-[(1-naphthalenyloxy)methyl]quinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(1-naphthalenyloxy)methyl]quinoline is a heterocyclic aromatic compound with the molecular formula C20H15NO and a molecular weight of 285.3 g/mol. This compound is known for its unique structure, which combines a quinoline ring with a naphthalene moiety through an ether linkage. It has garnered interest in various fields due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1-naphthalenyloxy)methyl]quinoline typically involves the reaction of quinoline derivatives with naphthalene-based compounds. One common method includes the use of 3-(dimethylamino)-1-(2-methylquinoline-3-yl)prop-2-one as an intermediate, which is then reacted with hydrazine hydrate in ethanol to form the desired compound . This method highlights the importance of using specific intermediates and reaction conditions to achieve the target molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as microwave irradiation and solvent-free reactions using eco-friendly catalysts are employed to enhance efficiency and sustainability .
Análisis De Reacciones Químicas
Types of Reactions
2-[(1-naphthalenyloxy)methyl]quinoline undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various functional groups into the quinoline ring .
Aplicaciones Científicas De Investigación
2-[(1-naphthalenyloxy)methyl]quinoline has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: It has been studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic effects, particularly as a leukotriene D4 antagonist, which may have implications in treating inflammatory conditions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-[(1-naphthalenyloxy)methyl]quinoline involves its interaction with specific molecular targets and pathways. As a leukotriene D4 antagonist, it inhibits the binding of leukotriene D4 to its receptor, thereby reducing inflammation . This mechanism highlights its potential therapeutic applications in treating inflammatory diseases.
Comparación Con Compuestos Similares
2-[(1-naphthalenyloxy)methyl]quinoline can be compared with other quinoline derivatives and naphthalene-based compounds. Similar compounds include:
Quinoline: A nitrogen-based heterocyclic aromatic compound with various pharmacological activities.
Naphthalene: A polycyclic aromatic hydrocarbon used in the synthesis of dyes, resins, and other chemicals.
The uniqueness of this compound lies in its combined structure, which imparts distinct chemical and biological properties not found in its individual components .
Propiedades
Número CAS |
110033-17-5 |
|---|---|
Fórmula molecular |
C20H15NO |
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
2-(naphthalen-1-yloxymethyl)quinoline |
InChI |
InChI=1S/C20H15NO/c1-3-9-18-15(6-1)8-5-11-20(18)22-14-17-13-12-16-7-2-4-10-19(16)21-17/h1-13H,14H2 |
Clave InChI |
NZLDBNPKNBCGEN-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4C=C3 |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2OCC3=NC4=CC=CC=C4C=C3 |
| 110033-17-5 | |
Sinónimos |
2-((1-naphthalenyloxy)methyl)quinoline WY 47,288 WY 47288 WY-47288 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


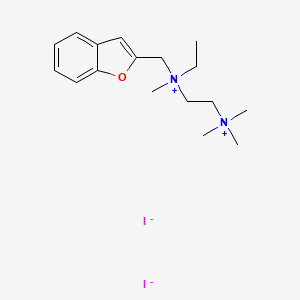
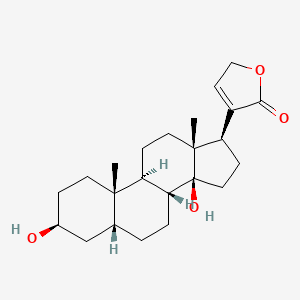


![1-[10-(Pyridin-1-ium-1-yl)decyl]pyridin-1-ium dibromide](/img/structure/B1194966.png)

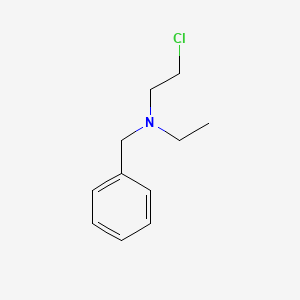
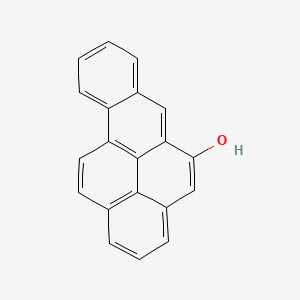
![Acetic acid [4-[oxo-(2-phenylethylamino)methyl]phenyl] ester](/img/structure/B1194972.png)
![1-Methyl-2-[(phenylthio)methyl]-3-indolecarbonitrile](/img/structure/B1194973.png)
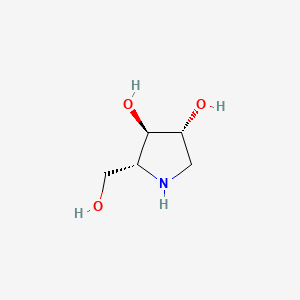
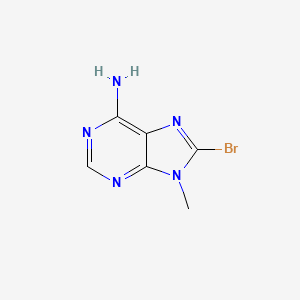
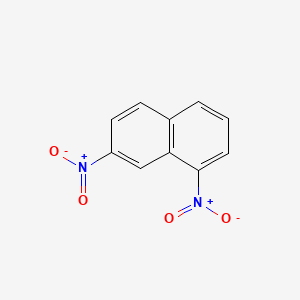
![Bis[3,4,6-trichloro-2-(pentyloxycarbonyl)phenyl] oxalate](/img/structure/B1194982.png)
